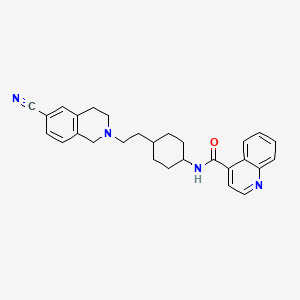

SB-277011

Descripción general

Descripción

SB-277011, también conocido como SB-277011A, es un antagonista potente y selectivo del receptor de dopamina D3. Es altamente selectivo para los receptores de dopamina D3 sobre los receptores de dopamina D2 y carece de cualquier actividad agonista parcial.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SB-277011 implica múltiples pasos, comenzando con la preparación del intermedio clave, trans-N-[4-[2-(6-ciano-3,4-dihidroisoquinolin-2-il)etil]ciclohexil]-4-quinolinecarboxamida. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Estos métodos a menudo implican síntesis a gran escala utilizando reactores de flujo por lotes o continuos, seguidos de pasos de purificación como la cristalización o la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

SB-277011 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas, presiones y niveles de pH controlados para garantizar el resultado deseado .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

SB-277011 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de herramienta para estudiar las relaciones estructura-actividad de los antagonistas de los receptores de dopamina.

Biología: Empleado en investigación para comprender el papel de los receptores de dopamina D3 en varios procesos biológicos.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de la adicción a la nicotina, la cocaína, la heroína y el alcohol, así como la esquizofrenia

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de dopamina.

Mecanismo De Acción

SB-277011 ejerce sus efectos antagonizando selectivamente los receptores de dopamina D3. Esta acción bloquea la unión de la dopamina a estos receptores, modulando así las vías de señalización dopaminérgicas involucradas en la recompensa y la adicción. La alta selectividad del compuesto para los receptores de dopamina D3 sobre los receptores de dopamina D2 lo convierte en una herramienta particularmente útil para estudiar las funciones específicas de estos receptores en varios procesos fisiológicos y patológicos .

Comparación Con Compuestos Similares

Compuestos similares

BP 897: Un agonista parcial de los receptores de dopamina D3.

S 33084: Otro antagonista selectivo del receptor de dopamina D3.

Quinpirole: Un agonista no selectivo del receptor de dopamina.

Singularidad

SB-277011 es único debido a su alta selectividad para los receptores de dopamina D3 y su falta de actividad agonista parcial. Esto lo convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores de dopamina D3 sin los efectos confusos del agonismo parcial. Además, su capacidad para penetrar la barrera hematoencefálica y su alta biodisponibilidad oral mejoran aún más su utilidad tanto en la investigación como en las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWRVVHPJFLNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944188 | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215803-78-4 | |

| Record name | SB 277011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

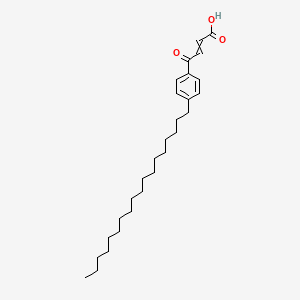

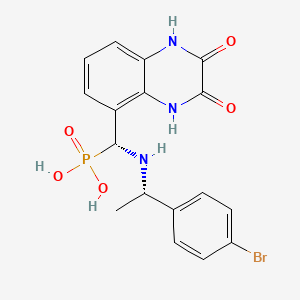

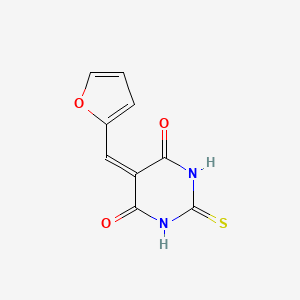

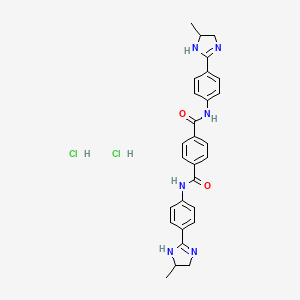

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SB-277011-A?

A1: this compound-A acts as a selective antagonist at dopamine D3 receptors []. This means it binds to these receptors and blocks the actions of dopamine, preventing downstream signaling.

Q2: Which dopamine receptor subtypes does this compound-A preferentially target?

A2: this compound-A exhibits high selectivity for dopamine D3 receptors over D2 receptors, with at least 100-fold selectivity in binding assays [].

Q3: How does this compound-A impact the activity of midbrain dopamine neurons?

A4: Studies show that this compound-A can alter the activity of both A9 and A10 dopamine neurons in a dose-dependent manner. Acute administration appears to increase the number of spontaneously active neurons, while chronic administration can lead to a decrease in their activity [].

Q4: What are the implications of this compound-A's effects on the Akt/mTOR and MEK/ERK1/2 pathways?

A5: this compound-A has been shown to modulate both the Akt/mTOR and MEK/ERK1/2 pathways in brain regions like the basolateral amygdala and dentate gyrus. These pathways are involved in various cellular processes, including cell growth, survival, and plasticity. Their modulation by this compound-A is thought to contribute to its effects on cocaine-seeking behavior and stress responses [, , ].

Q5: How is this compound-A metabolized in the liver?

A7: this compound-A is primarily metabolized through an NADPH-independent oxidative pathway in the liver, with aldehyde oxidase identified as the major enzyme responsible for its clearance, particularly in primates [].

Q6: Does this compound-A readily cross the blood-brain barrier?

A8: Yes, this compound-A demonstrates good brain penetration, readily crossing the blood-brain barrier to exert its effects within the central nervous system [, ].

Q7: What in vitro models have been used to study this compound-A's activity?

A9: Chinese hamster ovary (CHO) cells transfected with human or rat dopamine D3 and D2 receptors have been widely employed for radioligand binding and functional assays []. Additionally, primary cultures of mouse mesencephalic dopaminergic neurons have been used to investigate this compound-A's neurotrophic effects [].

Q8: What animal models have proven useful in investigating the effects of this compound-A?

A8: Rodent models, particularly rats and mice, have been extensively used. These models include:

- Drug-seeking behavior: Assessing the effects of this compound-A on reinstatement of cocaine- and nicotine-seeking behavior induced by drug-associated cues or stress [, , , , , ].

- Motor activity: Examining the impact of this compound-A on spontaneous and agonist-induced changes in locomotor activity [].

- Seizure models: Evaluating the potential anticonvulsant effects of this compound-A in models of cocaine-induced and kindled seizures [, ].

- Alcohol consumption: Investigating the effects of this compound-A on voluntary alcohol intake and preference in various rodent models [, , ].

Q9: What behavioral effects of this compound-A have been observed in animal models?

A9: this compound-A has demonstrated several notable effects in preclinical studies:

- Attenuation of drug seeking: Reduces cue-induced reinstatement of cocaine- and nicotine-seeking behavior, suggesting potential for relapse prevention [, , ].

- Modulation of motor activity: Shows mixed effects on motor activity, with some studies reporting increases and others decreases or no effect, depending on the species, dose, and experimental conditions [].

- Anticonvulsant activity: Protects against cocaine-induced seizures and kindling, highlighting a potential role in managing drug-induced seizures [].

- Reduction of alcohol intake: Decreases voluntary alcohol consumption in some rodent models, suggesting possible benefits for alcohol use disorder [, , ].

Q10: What is the molecular formula and weight of this compound-A?

A12: The molecular formula of this compound-A is C26H26N4O, and its molecular weight is 410.5 g/mol [].

Q11: How does the structure of this compound-A contribute to its selectivity for the dopamine D3 receptor?

A13: The structure-activity relationship (SAR) studies leading to the discovery of this compound-A emphasized the importance of a rigid cyclohexylethyl linker for enhanced D3 selectivity and oral bioavailability []. This linker, along with other structural features, likely contributes to its preferred binding to the D3 receptor subtype.

Q12: What are potential therapeutic applications for this compound-A?

A12: Based on preclinical findings, this compound-A holds promise for various conditions, including:

- Substance use disorders: Its ability to attenuate drug-seeking behavior suggests potential as a pharmacotherapy for cocaine, nicotine, and alcohol addiction [, , , , ].

- Schizophrenia: Early research suggested a potential role for D3 antagonists in treating schizophrenia, though further investigation is needed [].

- Essential tremor: Some evidence points towards a possible therapeutic benefit of D3 receptor modulation in managing essential tremor [].

Q13: What are the limitations of current research on this compound-A?

A13: Despite promising preclinical data, it is crucial to acknowledge the limitations of existing research:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)